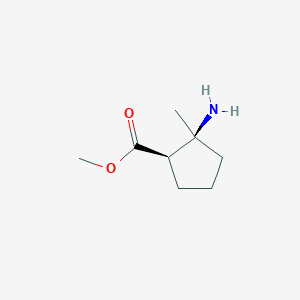
1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-
Descripción general
Descripción
The compound “1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-” is a type of acridinedione, which is a class of organic compounds . The specific compound you’re asking about seems to be a derivative of acridinedione, with additional modifications to its structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 10-(4-Chloro-phen-yl)-9-(4-fluoro-phen-yl)-3,3,6,6-tetra-methyl-3,4,6,7,9,10-hexa-hydro-acridine-1,8 (2H,5H)-dione, was synthesized by the reaction of 4-fluoro-benzaldehyde, 5,5-dimethyl-cyclo-hexane-1,3-dione and 3- (4-chloro-phenyl-amino)-5,5-dimethyl-cyclo-hex-2-enone in an ionic liquid .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given the presence of multiple functional groups and rings. For a related compound, X-ray analysis revealed that the 1,4-dihydro-pyridine ring adopts a boat conformation, while each of the attached partially saturated six-membered rings adopts a half-chair conformation .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants used. In one example, silica boron–sulfuric acid nanoparticles (SBSANs) were found to be an efficient heterogeneous catalyst in the synthesis of xanthene and acridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For a related compound, it was found to be a pale yellow solid with a melting point of 156–158 °C .Propiedades
IUPAC Name |
2,3,4,5,6,7-hexahydroacridine-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWKFHKPMJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369490 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56798-21-1 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B1657408.png)

![(4Z)-2-(4-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1657411.png)
![4-chloro-N-[3-(dimethylamino)propyl]-2-nitrobenzamide](/img/structure/B1657414.png)
![Benzo[a]phenazin-5-ol, 6-chloro-9,10-dimethyl-](/img/structure/B1657417.png)

![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B1657422.png)
![2-(4-Hydroxyphenyl)benzo[f]isoindole-1,3-dione](/img/structure/B1657423.png)
![[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[1-(4-chlorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B1657425.png)
![N-[2-(2-Chlorophenyl)benzooxazol-5-YL]-4-ethoxy-benzamide](/img/structure/B1657426.png)

![(6R,7R)-3-Methyl-8-oxo-7-(phenylmethoxycarbonylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1657428.png)
![3-[(3,4-Dichlorophenyl)methyliminomethyl]-1H-indol-2-ol](/img/structure/B1657429.png)
![2-methoxy-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B1657430.png)